molecular formula C13H13N3O3S B1666573 3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID CAS No. 55994-13-3

3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID

Cat. No.: B1666573
CAS No.: 55994-13-3
M. Wt: 291.33 g/mol
InChI Key: FBUUCZBKPYYEEE-FOCLMDBBSA-N
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Description

3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a benzenesulfonic acid group attached to an azo linkage, which is further connected to a 4-amino-3-methylphenyl group. The compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- typically involves the diazotization of 4-amino-3-methylaniline followed by azo coupling with benzenesulfonic acid. The reaction conditions generally include:

    Diazotization: 4-amino-3-methylaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with benzenesulfonic acid in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification: The product is purified using crystallization or filtration techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the dye and pigment industry for coloring textiles and plastics.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. The azo group can undergo reduction to form amines, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-amino-
  • Benzenesulfonic acid, 4-methyl-
  • 4-Aminoazobenzene-4′-sulfonic acid

Uniqueness

3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID is unique due to the presence of both an azo linkage and a sulfonic acid group, which imparts distinct chemical and physical properties. The methyl group on the aromatic ring also influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUCZBKPYYEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069075
Record name Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-
Source EPA DSSTox
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Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55994-13-3
Record name 3-[2-(4-Amino-3-methylphenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55994-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-(2-(4-amino-3-methylphenyl)diazenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[2-(4-amino-3-methylphenyl)diazenyl]-
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Record name Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-[(4-amino-m-tolyl)azo]benzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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